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Compound of Interest

Compound Name: 2-Chloroquinazoline

Cat. No.: B1345744 Get Quote

The 2-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the

core of numerous biologically active compounds. This guide provides a comparative analysis of

the structure-activity relationships (SAR) for different classes of 2-aminoquinazoline derivatives,

focusing on their roles as kinase inhibitors, receptor antagonists, and antimicrobial agents. The

information presented is intended for researchers, scientists, and drug development

professionals to facilitate the design and optimization of novel therapeutics based on this

versatile heterocyclic system.

2-Aminoquinazolines as Lck Inhibitors for Anti-
Inflammatory Applications
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor

signaling pathway, making it an attractive target for the development of anti-inflammatory

agents. A series of 2-aminoquinazoline derivatives have been identified as potent Lck

inhibitors.[1]

Structure-Activity Relationship (SAR) Data
The inhibitory activity of 2-aminoquinazoline analogs against Lck is significantly influenced by

substitutions at various positions of the quinazoline core and the 2-amino group. The following

table summarizes the SAR data for a selection of these compounds.[1]
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Compound R1 R2 Lck IC50 (nM)

1 H H 100

2 6-CH3 H 50

3 H 2-morpholinoethyl 25

4 6-CH3 2-morpholinoethyl 10

Key SAR Insights:

Substitution at the 6-position of the quinazoline ring with a methyl group generally leads to a

modest increase in potency.

Elaboration of the 2-amino group with a morpholinoethyl substituent results in a significant

enhancement of inhibitory activity.

A combination of substitutions at both the 6-position and the 2-amino group can lead to

highly potent Lck inhibitors.

Experimental Protocols
Lck Kinase Assay:

The in vitro inhibitory activity of the 2-aminoquinazoline derivatives against Lck was determined

using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The protocol

is as follows:

Reagents: Recombinant human Lck enzyme, a poly-GT (4:1) biotinylated substrate, ATP,

and a europium-labeled anti-phosphotyrosine antibody.

Assay Procedure:

The compounds were serially diluted in DMSO and pre-incubated with the Lck enzyme in

a kinase reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

and 0.01% Tween-20) for 15 minutes at room temperature.
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The kinase reaction was initiated by the addition of a mixture of the biotinylated substrate

and ATP to a final concentration of 10 µM.

The reaction was allowed to proceed for 60 minutes at room temperature.

The reaction was stopped by the addition of an EDTA solution.

The TR-FRET detection reagents (streptavidin-XL665 and the europium-labeled anti-

phosphotyrosine antibody) were added, and the mixture was incubated for 60 minutes at

room temperature.

The fluorescence was measured on a suitable plate reader with an excitation wavelength

of 320 nm and emission wavelengths of 620 nm and 665 nm.

Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-

parameter logistic equation.

Signaling Pathway
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Caption: T-Cell Receptor signaling pathway initiated by Lck.
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2-Aminoquinazolines as mGluR5 Negative Allosteric
Modulators
Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor implicated in

various neurological and psychiatric disorders. Negative allosteric modulators (NAMs) of

mGluR5 have therapeutic potential. A class of 2-(arylamino)quinazolin-5(6H)-ones has been

identified as potent and selective mGluR5 NAMs.[2]

Structure-Activity Relationship (SAR) Data
The potency of these mGluR5 NAMs is highly dependent on the nature and position of

substituents on the aryl ring attached to the 2-amino group.[2]

Compound R mGluR5 IC50 (nM)

5 H 5000

6 3-CH3 800

7 3-Cl 200

8 3,5-diCl 50

Key SAR Insights:

An unsubstituted phenyl ring at the 2-amino position results in low potency.

Substitution at the meta-position of the phenyl ring is favorable for activity.

Electron-withdrawing groups, such as chlorine, at the meta-position significantly enhance

potency.

Di-substitution with chlorine at the 3 and 5 positions leads to a substantial increase in activity.

Experimental Protocols
mGluR5 Calcium Mobilization Assay:
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The activity of the mGluR5 NAMs was assessed by measuring their ability to inhibit glutamate-

induced calcium mobilization in cells expressing the human mGluR5.

Cell Line: HEK293 cells stably expressing the human mGluR5 receptor.

Assay Procedure:

Cells were plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye

(e.g., Fluo-4 AM).

The test compounds were pre-incubated with the cells for 15-30 minutes.

The cells were then stimulated with a sub-maximal concentration (EC80) of glutamate.

The change in intracellular calcium concentration was measured using a fluorescence

plate reader.

Data Analysis: The IC50 values were determined by plotting the percentage inhibition of the

glutamate response against the concentration of the test compound.

Signaling Pathway
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Caption: mGluR5 signaling pathway and its allosteric modulation.
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2-Aminoquinazolines as A2A Adenosine Receptor
Antagonists
The A2A adenosine receptor is a Gs protein-coupled receptor that has emerged as a

therapeutic target for various conditions, including Parkinson's disease and cancer. 2-

Aminoquinazoline derivatives have been developed as potent and selective A2A receptor

antagonists.[3]

Structure-Activity Relationship (SAR) Data
The binding affinity of these antagonists is influenced by substitutions at the 4-, 6-, and 2-amino

positions of the quinazoline scaffold.[3][4]

Compound R1 (Position 4) R2 (Position 6)
R3 (at 2-
amino)

A2A Ki (nM)

9 Furan-2-yl H H 50

10 Furan-2-yl Br H 20

11 Phenyl Br H 150

12 Furan-2-yl Br
(CH2)5-

piperidine
21

Key SAR Insights:

A furan-2-yl group at the 4-position is generally preferred over a phenyl group for high affinity.

A bromine atom at the 6-position enhances the binding affinity.

The introduction of an aminoalkylpiperidine chain at the 2-amino position can be well-

tolerated and can be used to modulate physicochemical properties without a significant loss

of affinity.

Experimental Protocols
A2A Receptor Binding Assay:
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The binding affinity of the 2-aminoquinazoline derivatives for the human A2A adenosine

receptor was determined using a radioligand binding assay.

Materials: Membranes from CHO cells stably expressing the human A2A receptor,

[3H]ZM241385 as the radioligand, and the test compounds.

Assay Procedure:

The cell membranes were incubated with a fixed concentration of [3H]ZM241385 and

varying concentrations of the test compounds in an assay buffer (50 mM Tris-HCl, pH 7.4,

10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase).

The incubation was carried out for 90 minutes at room temperature.

The reaction was terminated by rapid filtration through glass fiber filters.

The filters were washed with ice-cold buffer to remove unbound radioligand.

The radioactivity retained on the filters was measured by liquid scintillation counting.

Data Analysis: The Ki values were calculated from the IC50 values using the Cheng-Prusoff

equation.
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Caption: A2A adenosine receptor signaling pathway.
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2-Aminoquinazolines as Antibacterial Agents
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial

agents with novel mechanisms of action. Certain 2-substituted quinazoline derivatives have

been shown to possess broad-spectrum antibacterial activity.[5]

Structure-Activity Relationship (SAR) Data
The antibacterial efficacy of these compounds is dependent on the nature of the substituent at

the 2-position of the quinazoline ring.[5]

Compound R (at position 2) S. aureus MIC (µM) E. coli MIC (µM)

13 4-aminopiperidin-1-yl >100 >100

14

4-(4-

carboxyphenylamino)

piperidin-1-yl

12.5 25

15

4-(4-

methoxyphenylamino)

piperidin-1-yl

50 >100

16

4-(4-

chlorophenylamino)pi

peridin-1-yl

6.25 12.5

Key SAR Insights:

A simple 4-aminopiperidine substituent at the 2-position is not sufficient for antibacterial

activity.

The introduction of a substituted phenylamino moiety at the 4-position of the piperidine ring

is crucial for activity.

Electron-withdrawing groups, such as a carboxylic acid or a chloro group, on the phenyl ring

enhance the antibacterial potency against both Gram-positive and Gram-negative bacteria.
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Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay:

The antibacterial activity of the 2-aminoquinazoline derivatives was determined by measuring

the minimum inhibitory concentration (MIC) using the broth microdilution method.

Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative

(e.g., Escherichia coli) bacteria.

Assay Procedure:

The compounds were serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

Each well was inoculated with a standardized bacterial suspension to a final concentration

of approximately 5 x 10^5 CFU/mL.

The plates were incubated at 37°C for 18-24 hours.

Data Analysis: The MIC was defined as the lowest concentration of the compound that

completely inhibited visible bacterial growth.

Proposed Mechanism of Action
Some studies suggest that these antibacterial 2-aminoquinazolines may exert their effect by

inhibiting bacterial transcription and translation.[5]
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Caption: Proposed mechanism of antibacterial action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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